An In-depth Technical Guide to 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide: A Key Synthetic Intermediate for Tegoprazan
An In-depth Technical Guide to 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide: A Key Synthetic Intermediate for Tegoprazan
This guide provides a comprehensive technical overview of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, a pivotal chemical intermediate in the synthesis of Tegoprazan. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, its critical role in the synthesis of a next-generation acid reducer, and the analytical methodologies pertinent to its characterization.
Introduction and Strategic Importance
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (from here on referred to as the "Tosyl-Protected Intermediate") is not a pharmacologically active agent itself but a crucial precursor in the manufacturing of Tegoprazan[1][2][3]. Tegoprazan is a potent, highly selective, and orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and erosive esophagitis[4][5].
The strategic importance of the Tosyl-Protected Intermediate lies in its molecular architecture. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for one of the benzimidazole nitrogens. This protection is a critical step in the synthetic sequence, allowing for the selective subsequent reaction at the 4-hydroxy position to introduce the final chiral side-chain of Tegoprazan[4]. Understanding the properties and handling of this intermediate is therefore essential for the efficient and scalable production of the final active pharmaceutical ingredient (API).
Physicochemical and Structural Properties
While extensive experimental data for this specific intermediate is not widely published, its core properties can be summarized based on chemical supplier data and computational predictions. These properties are vital for designing synthesis, purification, and analytical protocols.
| Property | Value / Description | Source |
| CAS Number | 942195-86-0 | [6][7][8] |
| Molecular Formula | C₁₈H₁₉N₃O₄S | [6][8] |
| Molecular Weight | 373.43 g/mol | [6][9] |
| Appearance | Predicted to be a solid. | [8] |
| Purity | Commercially available with ≥98% purity. | [6][8] |
| Topological Polar Surface Area (TPSA) | 92.5 Ų (Computed) | [6] |
| logP (Octanol-Water Partition Coeff.) | 2.29754 (Computed) | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
| Rotatable Bonds | 3 | [6] |
Causality Insight: The computed logP value of ~2.3 suggests moderate lipophilicity. This property is significant during process development, influencing the choice of solvents for reaction, extraction, and chromatography. The presence of a single hydrogen bond donor (the hydroxyl group) and multiple acceptors makes it amenable to both normal and reverse-phase chromatography.
Role in the Mechanism of Action of Tegoprazan
To appreciate the significance of this intermediate, one must understand the mechanism of the final drug, Tegoprazan. Unlike traditional proton-pump inhibitors (PPIs) that require acidic activation and bind irreversibly to the gastric H+/K+-ATPase (the proton pump), Tegoprazan acts differently[10].
Tegoprazan functions as a P-CAB, directly and reversibly inhibiting the proton pump by competing with potassium ions (K+) at their binding site on the enzyme[1][4][11]. This action blocks the final step in gastric acid secretion. The Tosyl-Protected Intermediate is the direct precursor to the molecule that will ultimately perform this competitive binding.
Caption: Mechanism of Tegoprazan, the final product derived from the intermediate.
Synthesis and Manufacturing Context
The Tosyl-Protected Intermediate is a cornerstone in the convergent synthesis of Tegoprazan. Its preparation involves the construction of the core benzimidazole ring system followed by the strategic placement of the tosyl protecting group. The final step is typically a coupling reaction, such as a Mitsunobu reaction, between the hydroxyl group of this intermediate and the chiral chromanol side chain[4].
Generalized Synthetic Pathway
The synthesis can be logically broken down into the formation of the benzimidazole core and its subsequent functionalization.
Caption: Convergent synthetic workflow for Tegoprazan via the key intermediate.
Proposed Synthesis Protocol for the Intermediate
The following protocol is a representative synthesis based on procedures outlined in the chemical literature and patent filings for Tegoprazan[3][4][12]. This is an illustrative protocol and must be adapted and optimized under controlled laboratory conditions.
Step 1: Benzimidazole Core Formation (Example)
-
Start with a suitably substituted aniline, for instance, a derivative of 3-hydroxy-4-nitrobenzoic acid[13].
-
Convert the carboxylic acid to the N,N-dimethylcarboxamide using standard amidation conditions (e.g., oxalyl chloride followed by dimethylamine)[13].
-
Protect the hydroxyl group (e.g., as a benzyl ether).
-
Reduce the nitro group to an amine (e.g., using iron powder in acetic acid) and cyclize with a methyl source (e.g., from a preceding N-acetylation step) to form the 2-methylbenzimidazole ring[4][12].
Step 2: N-Tosylation
-
Dissolve the formed benzimidazole-carboxamide from Step 1 in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, perform an aqueous workup to remove the base and salts.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection to Yield the Final Intermediate
-
If a protecting group was used for the 4-hydroxy position (e.g., benzyl ether), it must be removed.
-
For a benzyl group, dissolve the product from Step 2 in a solvent like ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (hydrogenolysis) until the reaction is complete (monitored by TLC/LC-MS).
-
Filter off the catalyst and concentrate the solvent to yield the final 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide .
-
Purify the crude product by column chromatography or recrystallization as needed.
Trustworthiness and Validation: Each step of this synthesis must be validated by appropriate analytical techniques. The structure and purity of the final intermediate should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Characterization and Quality Control
As a key process intermediate and a potential impurity in the final Tegoprazan drug substance, robust analytical methods for the detection and quantification of the Tosyl-Protected Intermediate are critical for quality control.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of Tegoprazan and its related substances, including this intermediate.
Illustrative HPLC Method for Impurity Profiling:
-
Column: A C18 reverse-phase column is typically effective (e.g., CAPCELL CORE C18, 4.6 mm × 75 mm, 2.7 µm).
-
Mobile Phase: A gradient elution is employed to separate compounds with different polarities.
-
Mobile Phase A: Ammonium acetate or ammonium dihydrogen phosphate buffer (e.g., 0.01 M, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical gradient might run from a low to a high percentage of acetonitrile over 15-20 minutes to elute all components.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Tegoprazan and the intermediate show significant absorbance (e.g., 218 nm or 262 nm).
-
Column Temperature: Maintained at a constant temperature, for example, 30-45 °C, to ensure reproducibility.
Self-Validating System: This method's trustworthiness is established through a rigorous validation process as per ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The intermediate would be identified by its relative retention time (RRT) compared to the main Tegoprazan peak.
Conclusion
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide is more than a mere synthetic footnote; it is an enabling molecule in the production of Tegoprazan, a modern therapeutic for acid-related disorders. Its properties dictate key process parameters, and its purity is a critical quality attribute for the final API. The synthetic and analytical protocols discussed herein provide a foundational framework for professionals engaged in the research, development, and manufacturing of this important new class of pharmaceuticals.
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